Lysyl-tyrosyl-serine acetate
CAS No.: 131400-71-0
Cat. No.: VC0534258
Molecular Formula: C22H36N4O10
Molecular Weight: 516.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131400-71-0 |
---|---|
Molecular Formula | C22H36N4O10 |
Molecular Weight | 516.5 g/mol |
IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C18H28N4O6.2C2H4O2/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28;2*1-2(3)4/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28);2*1H3,(H,3,4)/t13-,14-,15-;;/m0../s1 |
Standard InChI Key | GGHXUBMAQXMCGT-VZXRKJOKSA-N |
Isomeric SMILES | CC(=O)O.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES | CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Canonical SMILES | CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Appearance | Solid powder |
Introduction
Structural Characteristics of Lysyl-Tyrosyl-Serine Acetate
Molecular Composition and Formula
KYS-OAc is a zwitterionic tripeptide with the sequence L-lysyl-L-tyrosyl-L-serine, accompanied by acetate ions. Its molecular formula is C₁₉H₂₉N₅O₇·C₂H₃O₂, yielding a molecular weight of 501.5 g/mol . The acetate group stabilizes the peptide’s charge, as the lysine ε-amino group and N-terminus remain protonated, while the C-terminal carboxylate and acetate anions balance the positive charges .
Table 1: Molecular Properties of KYS-OAc
Property | Value | Source |
---|---|---|
CAS Number | 6665-19-6 | |
Molecular Formula | C₁₉H₂₉N₅O₇·C₂H₃O₂ | |
Molecular Weight | 501.5 g/mol | |
Crystal System | Triclinic | |
Space Group | P1 |
Crystallographic Analysis
X-ray diffraction studies reveal that KYS-OAc crystallizes in the triclinic space group P1, with two independent peptide molecules per unit cell . The backbone adopts a β-pleated sheet conformation, characterized by torsional angles φ = -139.5°, ψ = 135.2° for lysine and φ = -120.8°, ψ = 115.4° for tyrosine. The serine side chain exhibits rotational freedom, adopting both gauche and trans conformations across the two molecules .
The crystal lattice includes four acetic acid molecules, three of which are deprotonated as acetate ions, alongside one water and one isopropanol molecule. These solvent molecules form hydrogen-bonded layers that separate β-sheet stacks, creating an ordered yet hydrated microenvironment .
Synthesis and Stability
Stability and Degradation
The ε-amino group of lysine (pKₐ ≈ 10.5) and the phenolic hydroxyl of tyrosine (pKₐ ≈ 10.1) render KYS-OAc susceptible to pH-dependent modifications. Acetylation of lysine residues, as observed in histone proteins, can occur under physiological conditions, altering the peptide’s charge and interactions . Serine’s hydroxyl group (pKₐ ≈ 13) is less reactive but may undergo phosphorylation in kinase-rich environments, potentially elevating lysine’s pKₐ to 8.8–10.3 .
Biological and Biochemical Relevance
Role in Protein Interactions
KYS-OAc’s zwitterionic nature enables participation in electrostatic interactions with nucleic acids and proteins. The lysine side chain’s positive charge facilitates binding to phosphate groups in DNA, while tyrosine’s aromatic ring engages in π-stacking with nucleotide bases . Such interactions mimic those observed in histone H4, where lysine acetylation modulates chromatin structure .
Acetylation and Post-Translational Modifications
Lysine acetylation in KYS-OAc parallels mechanisms seen in aminoacyl-tRNA synthetases (AARSs). Acetylation of conserved lysine residues in AARSs disrupts substrate binding, impairing enzyme activity. For example, acetylation of E. coli threonyl-tRNA synthetase reduces its aminoacylation efficiency by 70% . Similarly, the acetate group in KYS-OAc may compete with acetyl-CoA in enzymatic reactions, as observed in sialic acid acetylation pathways .
Research Findings and Experimental Data
X-Ray Diffraction Studies
Key findings from crystallography :
-
β-Sheet Conformation: Both peptide molecules in the unit cell adopt β-strand geometry, stabilized by interchain hydrogen bonds (N–H···O = 2.8–3.0 Å).
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Side-Chain Dynamics: Tyrosine residues exhibit ortho and meta hydroxyl orientations, while lysine side chains adopt a rare g⁺tg⁺t conformation.
Spectroscopic Analysis
Mass spectrometry (MS/MS) data for related tripeptides (e.g., lysyl-tyrosyl-lysine acetate) show prominent fragments at m/z 420.2 ([M+H–H₂O]⁺) and 310.2 ([M+H–AcOH]⁺), indicative of acetate loss during ionization .
Table 2: MS/MS Fragmentation Patterns of Lysyl Peptides
Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |
---|---|---|
438.3 | 420.2, 310.2, 292.2 | Loss of H₂O, acetate, and NH₃ |
Comparative Analysis with Related Peptides
Lysyl-Tyrosyl-Lysine Acetate (KYK-OAc)
KYK-OAc (C₂₁H₃₅N₅O₅) shares structural similarities with KYS-OAc but replaces serine with a second lysine. This substitution increases the peptide’s isoelectric point (pI ≈ 10.2) and enhances DNA-binding affinity due to additional positive charges .
Histone H4 N-Terminal Peptides
The sequence Ser¹-Lys⁵ in histone H4 undergoes phosphorylation and acetylation, modulating gene expression. Phosphorylation of Ser¹ elevates Lys⁵’s pKₐ from 7.8 to 10.3, enhancing its acetylation potential . KYS-OAc’s serine residue may similarly influence lysine reactivity in epigenetic contexts.
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